3-Bromo-1-trifluoromethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the architecture of functional organic molecules. rsc.orgnih.gov Their unique electronic and structural properties make them versatile building blocks in a multitude of chemical applications. nih.govresearchgate.net The pyrazole nucleus is a prominent feature in numerous compounds with significant biological activity, finding extensive use in the pharmaceutical and agrochemical industries. researchgate.netrsc.orgpsu.edu
In medicinal chemistry, pyrazole derivatives are integral to the design of a wide range of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgresearchgate.net The structural rigidity and the presence of both hydrogen bond donor and acceptor sites in the pyrazole ring allow for specific and strong interactions with biological targets. rsc.org
Beyond pharmaceuticals, pyrazoles are crucial in the development of agrochemicals, such as pesticides and herbicides. researchgate.net In the realm of materials science, their unique photophysical properties have led to their incorporation into luminescent compounds and conducting polymers. nih.govresearchgate.net The diverse reactivity of the pyrazole ring allows for its elaboration into more complex, fused heterocyclic systems, further expanding its utility in organic synthesis. nih.gov
The Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy for fine-tuning its physicochemical and biological properties. researchgate.net This small but highly electronegative substituent exerts profound effects on a molecule's reactivity, stability, and biological interactions. researchgate.net The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, valued for its ability to enhance the efficacy of active compounds. acs.org
One of the key advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can lead to a longer biological half-life for drug candidates. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of an aromatic ring, influencing its interactions with biological targets. This can lead to improved binding affinity and selectivity.
The trifluoromethyl group also plays a crucial role in modulating a molecule's lipophilicity. Increased lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor for bioavailability. The unique combination of steric and electronic properties conferred by the -CF3 group makes it an indispensable tool in modern medicinal chemistry and drug design. researchgate.netresearchgate.net
Strategic Importance of Halogen Substituents in Pyrazole Functionalization
Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for the functionalization of the pyrazole ring. acs.org Their presence allows for a wide range of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions provide a powerful and efficient means of forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. psu.edu
The bromination of pyrazoles is a common strategy to introduce a reactive site for further elaboration. acs.org The bromine atom at the 3-position of the pyrazole ring is particularly amenable to a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgnih.gov This allows for the introduction of a diverse array of substituents, such as aryl, heteroaryl, and alkyl groups, thereby enabling the systematic exploration of a compound's structure-activity relationship. psu.edunih.gov
Furthermore, the halogen substituent can be displaced by various nucleophiles, providing another avenue for derivatization. The ability to selectively introduce and then transform a halogen atom on the pyrazole core underscores the strategic importance of halogenation in the synthesis of novel and functionalized pyrazole derivatives. acs.org
Contextualizing 3-Bromo-1-trifluoromethyl-1H-pyrazole within Advanced Synthetic Methodologies
This compound is a key building block that embodies the strategic advantages of both trifluoromethylation and halogenation within the pyrazole framework. Its synthesis and subsequent reactions are central to the creation of a variety of more complex and functionalized molecules.
The synthesis of this compound can be achieved through several routes. One common approach involves the cyclization of appropriate precursors followed by bromination. For instance, a pyrazole core can be formed and subsequently brominated using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. acs.org Another method involves the reaction of hydrazones with α-bromo ketones.
The reactivity of this compound is dominated by the chemistry of the C-Br bond. This bond is a prime site for nucleophilic substitution and, more importantly, for a range of palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions:
The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.
| Nucleophile | Reaction Type | Product Type |
| Primary/Secondary Amines | Palladium-catalyzed amination | 3-Amino-1-trifluoromethylpyrazole derivatives |
| Thiols | Base-mediated substitution | 3-Thioether derivatives |
| Alcohols/Phenols | Copper-mediated coupling | Ether-linked analogs |
Cross-Coupling Reactions:
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, significantly expanding the structural diversity of accessible pyrazole derivatives.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids | 3-Aryl/heteroaryl-1-trifluoromethylpyrazole derivatives |
| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-1-trifluoromethylpyrazole derivatives |
Cycloaddition Reactions:
This compound can also participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. For example, it can react with nitrile imines in [3+2] cycloaddition reactions to form pyrazolo[1,5-a]pyrimidines, which are scaffolds with known biological activities.
The combination of a stable, electron-withdrawing trifluoromethyl group and a versatile bromo substituent makes this compound a highly valuable and sought-after intermediate in the synthesis of advanced materials and biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXBORLXJBYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092804-01-6 | |
| Record name | 3-bromo-1-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Directed Functionalization of 3 Bromo 1 Trifluoromethyl 1h Pyrazole
Halogen-Directed Nucleophilic Substitution Reactions
The bromine atom on the pyrazole (B372694) ring serves as a versatile handle for introducing a range of nucleophiles.
The formation of amino-pyrazole derivatives from 3-bromo-1H-pyrazoles can be efficiently achieved through palladium-catalyzed cross-coupling reactions. An effective method has been developed for the amination of unprotected bromo-pyrazoles, which is applicable to 3-bromo-1H-pyrazole substrates. nih.gov This transformation is facilitated by a specialized palladium precatalyst system based on the bulky biarylphosphine ligand, tBuBrettPhos. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a broad scope, successfully coupling various aliphatic, aromatic, and heteroaromatic amines in moderate to excellent yields. nih.govacs.org
The use of lithium bis(trimethylsilyl)amide (LHMDS) as the base is crucial for the success of these reactions with unprotected pyrazoles. acs.orgnih.gov The optimized protocol is effective for a wide array of amines, including those with electron-rich, electron-deficient, and heteroaryl substituents. acs.org Functional groups such as phenoxy, trifluoromethyl, cyano, morpholinyl, and furanyl are well-tolerated in the amine coupling partner. acs.org This method provides a direct pathway to N-heteroaryl amines, which are traditionally difficult to synthesize. acs.org
Table 1: Examples of Palladium-Catalyzed Amination of 3-Bromo-1H-pyrazoles Note: This table is illustrative of the general method's scope as applied to bromo-pyrazoles. Specific yield data for the 1-trifluoromethyl substrate may vary.
| Amine Partner | Catalyst System | Product Type | Reference |
| Aliphatic Amines | Pd precatalyst / tBuBrettPhos | 3-Alkylamino-1H-pyrazole | acs.org |
| Aromatic Amines (Anilines) | Pd precatalyst / tBuBrettPhos | 3-Arylamino-1H-pyrazole | acs.orgnih.gov |
| Heteroaromatic Amines | Pd precatalyst / tBuBrettPhos | 3-(Heteroarylamino)-1H-pyrazole | acs.org |
The bromine at the C-3 position can be displaced by sulfur nucleophiles to form thioether derivatives. In related bromo-ynone systems, the substitution of a bromine atom by a thiol proceeds very rapidly, often faster than other potential reactions like Michael additions. nih.gov This substitution can be performed in a buffered aqueous medium, indicating that the reaction is robust. nih.gov For pyrazole systems, specifically pyrazolin-5-ones, reactions with trifluoromethanesulfenamide in the presence of a promoter like bismuth(III) can introduce a trifluoromethylthio group onto the ring. nih.gov Halogen groups on the pyrazole ring are well-tolerated in such reactions, which provides opportunities for subsequent modifications. nih.gov While direct examples with 3-bromo-1-trifluoromethyl-1H-pyrazole are not detailed, the principles suggest that under controlled basic conditions, a thiol can readily substitute the C-3 bromine to yield 3-thio-1-trifluoromethyl-1H-pyrazole derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone for creating carbon-carbon bonds, and this compound is an excellent substrate for these powerful transformations.
The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling organoboron compounds with halides. nih.govrsc.org This reaction has been successfully applied to pyrazole systems structurally similar to this compound, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.govrsc.org In these cases, a tandem catalyst system of XPhosPdG2/XPhos is employed to effectively prevent the undesired side reaction of debromination. rsc.orgresearch-nexus.net
The reaction demonstrates a broad substrate scope, accommodating a wide variety of aryl and heteroaryl boronic acids to produce C-3 arylated pyrazole derivatives. nih.govrsc.org The versatility of the Suzuki-Miyaura coupling makes it a key tool for synthesizing complex molecules, including biologically active compounds and known anti-inflammatory agents. nih.govrsc.org The reaction conditions are generally robust, leading to good or excellent yields of the coupled products. rsc.org
Table 2: Illustrative Suzuki-Miyaura Coupling of Brominated Trifluoromethyl-Pyrazoles Note: This table is based on findings for the related pyrazolo[1,5-a]pyrimidin-5-one system and demonstrates the potential scope for this compound.
| Boronic Acid Partner | Catalyst System | Product Type | Yield | Reference |
| Phenylboronic acid | XPhosPdG2/XPhos | 3-Phenyl-1-trifluoromethyl-1H-pyrazole derivative | Good | rsc.org |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | 3-(4-Methoxyphenyl)-1-trifluoromethyl-1H-pyrazole derivative | Excellent | rsc.org |
| Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | 3-(Thiophen-2-yl)-1-trifluoromethyl-1H-pyrazole derivative | Good | rsc.org |
| Pyridin-3-ylboronic acid | XPhosPdG2/XPhos | 3-(Pyridin-3-yl)-1-trifluoromethyl-1H-pyrazole derivative | Good | rsc.org |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles.
The presence of an electron-withdrawing trifluoromethyl group on the pyrazole ring can make the Sonogashira cross-coupling reaction more challenging. researchgate.net However, the reaction can be optimized. Studies on related substrates have shown that the choice of ligand is critical; XPhos has been identified as an active ligand for copper-free Sonogashira couplings of various aryl halides. researchgate.net Modern protocols allow the reaction to be carried out under milder, copper-free conditions, sometimes at room temperature, which broadens its applicability and functional group tolerance. wikipedia.orgnih.gov These advancements enable the successful coupling of this compound with various terminal alkynes to produce a diverse library of 3-alkynyl-1-trifluoromethyl-1H-pyrazole derivatives.
A powerful modern technique for functionalizing heterocycles is through direct C-H bond activation, which avoids the need for pre-functionalized starting materials. For N-substituted pyrazoles containing a halogen at the C-4 position, palladium-catalyzed direct arylation can be selectively achieved at the C-5 position. rsc.org
This reaction is highly chemoselective, as the C-H bond at the C-5 position is activated in preference to the C-Br bond at other positions on the pyrazole ring. rsc.org A simple, phosphine-free catalytic system, such as palladium(II) acetate (B1210297) in a solvent like N,N-dimethylacetamide (DMA) with potassium acetate (KOAc) as a base, can effectively promote this transformation. rsc.org This method allows for the coupling of a wide range of aryl bromides with the pyrazole substrate, offering a straightforward route to C-5 arylated pyrazoles while leaving the C-3 bromine atom intact for subsequent chemical transformations. rsc.org
Role of Ancillary Ligands and Reaction Conditions in Cross-Coupling
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds at the 3-position of the pyrazole ring. The choice of ancillary ligands and reaction conditions is critical to the success of these transformations, primarily to promote the desired coupling and suppress side reactions like debromination. rsc.orgacs.org
For related brominated pyrazole systems, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, standard catalysts like PdCl2(PPh3)2 can be inefficient, leading to significant amounts of the undesired debrominated product. nih.gov To overcome this, more sophisticated catalytic systems are employed. A tandem catalyst system of XPhosPdG2 and the bulky, electron-rich phosphine (B1218219) ligand XPhos has proven effective. rsc.orgnih.gov This combination facilitates the coupling of a wide range of aryl and heteroaryl boronic acids. rsc.orgrsc.org The use of a polar protic solvent system, such as ethanol/water, can also increase the yield of the desired coupled product compared to aprotic solvents like dioxane. nih.gov
The ligand's electronic properties are also a key factor. For instance, in the coupling of other electron-poor heterocyclic systems, switching from a standard ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) to more electron-poor ancillary ligands can enhance reactivity with electron-rich boronic acids. uzh.ch Conversely, for substrates prone to debromination, bulky, electron-rich monodentate phosphines like tBu3P can be crucial for favoring the C-Br bond cleavage pathway over competing reactions. researchgate.net
Table 1: Selected Ligands and Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst/Ligand System | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| XPhosPdG2 / XPhos | K₂CO₃ | Ethanol/H₂O | Avoids debromination, efficient for aryl/heteroaryl coupling. | rsc.orgnih.govrsc.org |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Prone to debromination with some substrates. | nih.gov |
| Pd(PPh₃)₂Cl₂ / t-Bu₃P | Na₂CO₃ | 1,4-Dioxane | Promotes coupling with electron-deficient boronic acids. | psu.edu |
Directed Metalation and Subsequent Electrophilic Quenching
Directed metalation provides a powerful strategy for regioselective functionalization of the pyrazole ring at positions that are not easily accessible through classical electrophilic aromatic substitution. These methods rely on the temporary introduction of a metal, typically lithium, onto the ring, which is then quenched with an electrophile.
Directed Lithiation at the Pyrazole 4-Position
The pyrazole C4-position is inherently the most nucleophilic carbon on the ring, making it susceptible to attack by electrophiles. nih.govpharmaguideline.com However, direct deprotonation (lithiation) at this position can be challenging. Strategies often involve lithiation of a related pyrazole and then subsequent manipulation. For instance, a set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, which are structurally similar to the title compound, were functionalized via lithiation using a flow reactor, implying a direct deprotonation is possible under specific conditions. enamine.netacs.org While direct deprotonation at C4 is less common than at C5, the strong electron-withdrawing nature of the trifluoromethyl group at the N1 position can increase the acidity of the C5 proton, making it the primary site for lithiation in Direct Ortho-Metalation (DoM) strategies.
Bromine-Lithium Exchange for Functional Group Introduction
Bromine-lithium exchange is a highly efficient and rapid method for generating an organolithium species at the site of the original bromine atom. harvard.edu This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. harvard.edunih.gov For trifluoromethyl-substituted pyrazoles, this strategy has been successfully applied to introduce functional groups. In a regioisomeric system, 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, bromine-lithium exchange was used to create a lithiated intermediate at the 4-position, which was subsequently functionalized. enamine.netacs.org This demonstrates the utility of the bromine atom as a handle for introducing new substituents at the C3 position of the title compound, creating a 3-lithiated-1-trifluoromethyl-1H-pyrazole intermediate ready for electrophilic quenching.
Direct Ortho-Metalation (DoM) Strategies
Direct Ortho-Metalation (DoM) involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing group, coordinates to the lithium of the alkyllithium base, directing deprotonation to the neighboring position. wikipedia.orgbaranlab.org In 1-substituted pyrazoles, the N1-substituent and the N2 atom can act in concert to direct metalation to the C5 position. For the related 1-methyl-5-(trifluoromethyl)-1H-pyrazole system, DoM strategies have been used to introduce functional groups at the C5 position. enamine.netacs.org This approach highlights a powerful method for functionalizing the pyrazole ring at the C5-position, complementary to the C3-functionalization offered by cross-coupling or bromine-lithium exchange on the title compound.
Electrophilic Capture with Carbon Dioxide, Boronates, and Other Electrophiles
Once the lithiated pyrazole intermediate is formed, either through directed lithiation or bromine-lithium exchange, it can be trapped with a wide variety of electrophiles. This "quenching" step introduces the desired functional group.
Common and effective electrophiles include:
Carbon Dioxide (CO₂): Trapping the organolithium with CO₂ followed by an acidic workup yields a carboxylic acid. This was demonstrated in the synthesis of functionalized 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. enamine.netacs.org
Boronates: Reaction with boronic esters, such as triisopropylborate or isopropoxyboronic acid pinacol (B44631) ester, followed by hydrolysis, generates the corresponding pyrazole boronic acid or boronic ester. psu.eduenamine.netacs.org These products are valuable intermediates themselves, as they can be used in subsequent Suzuki-Miyaura cross-coupling reactions. psu.edursc.org
Other Electrophiles: A range of other electrophiles can be used, including aldehydes to form secondary alcohols, and sources of sulfonyl groups to produce sulfonyl chlorides or lithium sulfinates. enamine.netacs.org
Table 2: Electrophilic Quenching of Lithiated Pyrazoles
| Lithiation Method | Electrophile | Functional Group Introduced | Reference |
|---|---|---|---|
| Bromine-Lithium Exchange | Aldehyde | Aldehyde (via formamide) | enamine.netacs.org |
| Bromine-Lithium Exchange | Carbon Dioxide | Carboxylic Acid | enamine.netacs.org |
| Direct Ortho-Metalation | Boron Pinacolate | Boron Pinacolate | enamine.netacs.org |
| Lithiation (Flow Reactor) | Boron Pinacolate | Boron Pinacolate | enamine.netacs.org |
Ring-Based Functionalization Reactions
The pyrazole ring possesses a distinct electronic character that governs its reactivity. The two nitrogen atoms influence the electron density at the carbon positions. nih.gov The C4 position is the most electron-rich and thus most susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient. nih.govpharmaguideline.com The presence of a strong electron-withdrawing group like trifluoromethyl at the N1 position further deactivates the ring towards classical electrophilic aromatic substitution but increases the acidity of the ring protons, particularly at C5, facilitating metalation reactions. nih.gov Functionalization strategies, therefore, must be chosen carefully to target the desired position on the this compound scaffold, leveraging either the inherent reactivity of a specific position or using directing groups and pre-installed handles like the bromine atom.
Cycloaddition Reactions of the Pyrazole Core
While the aromatic pyrazole ring is generally unreactive as a diene or dienophile in standard cycloaddition reactions, its derivatives can be elaborated through cycloaddition pathways. This typically involves the functionalization of the pyrazole with a reactive group that can participate in such reactions.
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. researchgate.net In the context of this compound, this reaction is employed to build more complex fused heterocyclic systems. For instance, derivatives of the title compound can react with nitrile imines to form pyrazolo[1,5-a]pyrimidines. This transformation highlights the utility of the pyrazole as a scaffold for creating structures with potential kinase inhibitory activity.
The general approach often involves the in situ generation of nitrile imines, which then react with a suitable dipolarophile attached to the pyrazole core. The synthesis of various trifluoromethylated pyrazoles itself often relies on the [3+2] cycloaddition of a trifluoromethyl-containing nitrile imine with an alkyne or alkene. researchgate.netrsc.orgmdpi.com This underscores the importance of this reaction class in the chemistry of fluorinated pyrazoles. mdpi.comacs.org
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of click chemistry, prized for its high efficiency and selectivity. organic-chemistry.orgnih.gov The this compound core can be readily incorporated into larger molecular architectures using this reaction.
To participate in click chemistry, the pyrazole must first be functionalized with either an azide or a terminal alkyne group. The bromine atom at the 3-position is an ideal handle for such modifications, typically through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling with a terminal alkyne). Once the alkyne- or azide-functionalized pyrazole is obtained, it can undergo a Huisgen cycloaddition with a corresponding reaction partner to yield 1,2,3-triazole-linked hybrids. This strategy provides a robust and modular approach to novel pyrazole-triazole conjugates.
Table 1: Cycloaddition Strategies for Functionalizing the Pyrazole Core
| Reaction Type | Reactants | Product Type | Significance |
| [3+2] Cycloaddition | Pyrazole derivative, Nitrile Imine | Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines) | Access to complex scaffolds with potential biological activity. |
| Huisgen Cycloaddition | Alkyne-functionalized Pyrazole, Organic Azide | 1,2,3-Triazole-linked Pyrazole | Modular synthesis of hybrid molecules via "click chemistry". |
| Huisgen Cycloaddition | Azide-functionalized Pyrazole, Terminal Alkyne | 1,2,3-Triazole-linked Pyrazole | Versatile conjugation with a wide range of molecules. |
Chemoselective Functionalization of Multi-Halogenated Pyrazoles
The presence of multiple halogen substituents on a pyrazole ring allows for sequential and site-selective functionalization, provided the reactivity of the halogens can be differentiated. While the title compound contains only one bromine, related multi-halogenated pyrazoles serve as important models for understanding chemoselectivity.
The key to chemoselective functionalization lies in the different reactivity of halogens (I > Br > Cl) in reactions like palladium-catalyzed cross-couplings or lithium-halogen exchange. For a hypothetical dihalogenated pyrazole, such as 3-bromo-4-iodo-1-trifluoromethyl-1H-pyrazole, one could selectively react the more labile iodine atom (e.g., in a Suzuki or Sonogashira coupling) while leaving the bromine atom intact for a subsequent, different transformation.
Furthermore, the position of the halogen influences its reactivity. Directed ortho-metalation (DoM) is another powerful tool. For example, in a 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a strong base can deprotonate the C5 position, allowing for the introduction of an electrophile. researchgate.net Subsequent modification of the C4-bromo group can then be performed. This stepwise approach, exploiting the differential reactivity of C-H and C-Br bonds, is crucial for the controlled synthesis of polysubstituted pyrazoles. nih.gov
Electrochemical Approaches to Pyrazole Functionalization
Electrochemical synthesis is emerging as a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and offering unique reactivity. researchgate.net The electrochemical functionalization of pyrazoles, particularly halogenation, has been shown to be an effective strategy. mdpi.comacs.org
Anodic oxidation can be used for the direct C-H halogenation of the pyrazole ring. mdpi.com For a substrate like 1-trifluoromethyl-1H-pyrazole, electrochemical methods using potassium halides or other halogen sources can introduce a bromine or chlorine atom at the 4-position with high regioselectivity. rsc.orgnih.gov This process involves the electrochemical generation of a halogenating species in situ.
These electrochemically installed halogens can then serve as handles for further diversification through cross-coupling reactions. nih.gov While direct electrochemical functionalization of this compound is less studied, the principles derived from the electrochemical halogenation of related pyrazoles are applicable. For instance, electrochemical C-H activation could potentially be used to introduce other functional groups at the C4 or C5 positions of the title compound, complementing traditional methods. mdpi.com
Table 2: Comparison of Functionalization Methods
| Method | Target Site | Key Features | Advantages |
| Directed Metalation | C5-H | Requires strong base (e.g., LDA); regioselective deprotonation. | Predictable site-selectivity; access to various electrophiles. researchgate.net |
| Br-Li Exchange | C3-Br | Uses organolithium reagents (e.g., n-BuLi) at low temperatures. | Functionalization at the site of the bromine atom. researchgate.net |
| Cross-Coupling | C3-Br | Palladium- or copper-catalyzed reaction with various partners. | Forms C-C, C-N, C-O bonds; high functional group tolerance. |
| Electrochemical C-H Halogenation | C4-H | Anodic oxidation with a halide source. rsc.orgmdpi.com | Mild conditions; avoids bulk chemical halogenating agents. mdpi.com |
Regioselectivity and Site-Selective Reactivity in Functionalization
Controlling the position of incoming functional groups is a central challenge in the synthesis of substituted pyrazoles. The regioselectivity of reactions involving this compound is dictated by a combination of electronic effects, steric hindrance, and the reaction mechanism.
The electron-withdrawing -CF₃ group at the N1 position significantly influences the electron density of the pyrazole ring, affecting the sites of both electrophilic and nucleophilic attack. The bromine atom at C3 is a versatile functional handle, primarily exploited in metal-catalyzed cross-coupling reactions and lithium-halogen exchange.
Site-selectivity is often achieved by choosing the appropriate synthetic strategy:
Functionalization at C3: Reactions that substitute the bromine atom, such as Suzuki, Heck, or Sonogashira couplings, and Buchwald-Hartwig aminations, occur exclusively at this position.
Functionalization at C4: This position is often targeted via electrophilic aromatic substitution, though the deactivating effect of the ring substituents can make this challenging. Alternatively, C-H activation methodologies catalyzed by transition metals have been developed for the direct functionalization of the C4 position of other pyrazole systems. mdpi.com
Functionalization at C5: Deprotonation with a strong base (metalation) is a common strategy to functionalize the C5 position. researchgate.net The acidity of the C5 proton is enhanced by the adjacent N1-CF₃ group, facilitating its removal. The resulting pyrazolyl-anion can then be trapped with various electrophiles.
The choice of solvent can also play a critical role. For instance, in the synthesis of N-methylpyrazoles from 1,3-diketones, the use of fluorinated alcohols as solvents has been shown to dramatically improve the regioselectivity of the condensation reaction. This principle of solvent-controlled selectivity can be a valuable consideration in reactions involving derivatives of the title compound.
By carefully selecting reagents, catalysts, and reaction conditions, chemists can achieve remarkable control over the site-selective functionalization of the this compound core, enabling the synthesis of a diverse array of complex molecules. researchgate.netnih.gov
Applications in Advanced Organic Synthesis and Materials Science
3-Bromo-1-trifluoromethyl-1H-pyrazole as a Key Synthetic Intermediate
The strategic placement of the bromo and trifluoromethyl substituents on the pyrazole (B372694) ring allows for selective chemical transformations, rendering this compound a cornerstone intermediate in synthetic chemistry. The C-Br bond serves as a versatile handle for introducing molecular diversity through various coupling and substitution reactions, while the trifluoromethyl group modulates the electronic properties and metabolic stability of the resulting derivatives.
The presence of a bromine atom at the 3-position of the pyrazole ring is instrumental for the synthesis of more complex, polyfunctionalized pyrazole derivatives. This transformation is typically achieved through metal-catalyzed cross-coupling reactions or metal-halogen exchange. For instance, the bromine can be substituted with various organic groups through reactions like Suzuki, Stille, Sonogashira, or Heck couplings, allowing for the introduction of aryl, heteroaryl, alkyl, or alkynyl moieties.
Furthermore, metal-halogen exchange reactions, often employing organolithium or magnesium reagents, can convert the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. This intermediate can then react with a wide range of electrophiles to introduce diverse functional groups such as aldehydes, carboxylic acids, and boronic esters. acs.orgresearchgate.net These methods provide a powerful platform for creating substituted pyrazoles with tailored properties for applications in medicinal and agrochemical research. researchgate.net
Table 1: Examples of Reactions for Pyrazole Functionalization
| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| This compound | Suzuki Coupling | Arylboronic acid | Aryl group |
| This compound | Sonogashira Coupling | Terminal alkyne | Alkynyl group |
| This compound | Buchwald-Hartwig Amination | Amine | Amino group |
| This compound | Metal-Halogen Exchange | n-Butyllithium | Lithiated pyrazole |
The reactivity of this compound extends to its use as a foundational component in the construction of fused heterocyclic systems. These complex polycyclic structures are of significant interest in materials science and medicinal chemistry. The synthesis of these systems often involves a multi-step sequence where the pyrazole ring is annulated with another ring. For example, derivatives of this compound can be functionalized at the adjacent C4-position. Subsequent intramolecular cyclization reactions can then form a new ring fused to the pyrazole core. One such example is the synthesis of pyrazolo[3,4-b]quinolines, where the pyrazole is fused with a quinoline ring. researchgate.net This strategy allows for the creation of rigid, planar molecules with extended π-conjugated systems, which are desirable for applications in organic electronics.
In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.gov The compound this compound serves as an excellent starting point for creating libraries of diverse molecules for drug discovery programs. researchgate.netconnectjournals.com The synthetic focus is on using the bromine atom as an anchor point for diversification. nih.govguidechem.com
Medicinal chemists employ high-throughput parallel synthesis techniques to react the pyrazole scaffold with a multitude of building blocks. For instance, a Suzuki coupling reaction can be used to introduce hundreds of different aryl and heteroaryl groups at the 3-position. This rapid structural diversification allows for the exploration of the structure-activity relationship (SAR) to identify compounds with desired therapeutic properties. The trifluoromethyl group is particularly valued in this context as it can enhance properties like metabolic stability and binding affinity. researchgate.net
Table 2: Synthetic Routes for Scaffold Diversification
| Reaction Name | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | This compound, R-B(OH)₂ | Pd catalyst, base | 3-Aryl/heteroaryl-1-trifluoromethyl-1H-pyrazole |
| Heck Coupling | This compound, Alkene | Pd catalyst, base | 3-Alkenyl-1-trifluoromethyl-1H-pyrazole |
| C-N Coupling | This compound, R₂NH | Pd or Cu catalyst, base | 3-Amino-1-trifluoromethyl-1H-pyrazole |
Similar to its role in medicinal chemistry, this compound is a key intermediate in the synthesis of novel agrochemicals. researchgate.netresearchgate.net Many successful herbicides, insecticides, and fungicides contain a pyrazole core. The synthetic strategies in agrochemical research mirror those in medicinal chemistry, focusing on the modification of the pyrazole scaffold to discover new active ingredients. For example, the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity has been reported, starting from functionalized pyrazole intermediates. nih.gov The bromine atom allows for the connection of the pyrazole ring to other complex fragments, a common strategy in the design of modern pesticides. The trifluoromethyl group is also a common feature in agrochemicals, often contributing to increased efficacy.
Integration into Functional Materials
The unique electronic properties conferred by the trifluoromethyl group make pyrazole derivatives attractive for applications in materials science, particularly in the field of organic electronics.
Trifluoromethyl-substituted pyrazoles have been investigated for their potential use in organic electronic devices. researchgate.net The strong electron-withdrawing nature of the CF₃ group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of electronic properties is crucial for designing n-type organic semiconductors, which are essential for creating complementary logic circuits and efficient organic solar cells. nih.gov
Research has shown that fused pyrazole systems, such as 6-CF₃-1H-pyrazolo[3,4-b]quinolines, can act as emitters in organic light-emitting diodes (OLEDs). researchgate.net These materials have been shown to exhibit bluish-green electroluminescence. Furthermore, these pyrazole derivatives have been incorporated as an electron-acceptor component in the active layer of bulk heterojunction (BHJ) organic solar cells. researchgate.net The ability to synthesize and functionalize these pyrazole-based materials, starting from precursors like this compound, opens avenues for developing new high-performance organic electronic devices.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 6-CF₃-1H-pyrazolo[3,4-b]quinolines |
| 3-Aryl/heteroaryl-1-trifluoromethyl-1H-pyrazole |
| 3-Alkenyl-1-trifluoromethyl-1H-pyrazole |
| 3-Amino-1-trifluoromethyl-1H-pyrazole |
Incorporation into Polymer Architectures for Specific Material Properties
The strategic incorporation of fluorinated heterocyclic compounds into polymer architectures is a key strategy for developing advanced materials with tailored properties. While specific research on the direct polymerization of this compound is not extensively documented, the broader class of trifluoromethyl-pyrazole derivatives is utilized in materials science to impart desirable characteristics to polymers. The presence of the trifluoromethyl (-CF3) group and the pyrazole ring system can significantly influence the thermal, chemical, and photophysical properties of the resulting polymers.
The trifluoromethyl group is known to enhance several key polymer properties. Its strong electron-withdrawing nature and low polarizability can lead to increased thermal stability, chemical resistance, and a lower dielectric constant. Furthermore, the bulkiness of the -CF3 group can disrupt polymer chain packing, leading to materials with a high fractional free volume. This characteristic is particularly advantageous in the development of membranes for gas separation. For instance, polymers of intrinsic microporosity (PIMs) containing trifluoromethyl groups have been investigated for their gas permeability properties. canada.caresearchgate.net The incorporation of such groups can enhance the solubility of the polymer while increasing its glass transition temperature (Tg) and reducing or eliminating crystallinity. canada.ca
Pyrazole-containing polymers have been explored for a range of applications, including as resins for metal ion separation and as components in fuel cell membranes. researchgate.netresearchgate.net The pyrazole nucleus offers sites for coordination with metal ions and can participate in proton conduction mechanisms. When combined with the stability conferred by fluorination, pyrazole-containing fluorinated copolymers exhibit notable thermal stability and electrochemical stability, which are critical for applications in fuel cells. researchgate.net
In the realm of optoelectronics, trifluoromethyl-substituted pyrazole derivatives have been synthesized and investigated for their potential in photovoltaic and electroluminescent applications, such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The specific substitution pattern on the pyrazole ring, including the presence of trifluoromethyl groups, can modulate the emission properties and energy levels of the molecules, making them suitable as emitters in OLED devices. mdpi.com
The synthesis of polymers incorporating pyrazole moieties can be achieved through various polymerization techniques. One common approach involves the preparation of a monomer containing the pyrazole ring, which is then polymerized. For example, pyrazole-containing polyamides have been synthesized, demonstrating high thermal stability. ias.ac.in Another strategy involves the post-polymerization modification of a pre-existing polymer, where the pyrazole group is grafted onto the polymer backbone. researchgate.net
The following table summarizes research findings on the incorporation of pyrazole derivatives into polymer architectures and the resulting material properties.
| Polymer Type | Pyrazole Derivative | Application | Key Research Findings and Resulting Material Properties |
| Polypyrazoles | 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles | Thermally stable materials | The synthesis of trifluoromethyl polypyrazoles was achieved, and their structures were confirmed by infrared and NMR spectra. Thermal analysis characterized their stability. researchgate.net |
| Functionalized Resins | Hydroxy-substituted pyrazole compounds | Metal ion separation | Pyrazole ligands covalently bonded to a styrene-divinylbenzene copolymer demonstrated effective complexation with various metal ions (Pb(II), Hg(II), Cd(II), etc.) in aqueous solutions. The resins could be regenerated with hydrochloric acid. researchgate.net |
| 1H-pyrazolo[3,4-b] quinoline derivatives | 6-CF3-1H-pyrazolo[3,4-b]quinolines | Photovoltaics and Electroluminescence (OLEDs) | These compounds, when blended with a polymer, formed the active layer in bulk heterojunction solar cells. They also served as emitters in double-layer OLEDs, producing bluish-green light. The trifluoromethyl group and phenyl substitution modulated the emission properties and HOMO energy levels. mdpi.com |
| Polymers of Intrinsic Microporosity (PIMs) | Monomer containing trifluoromethyl and phenylsulfone groups | Gas separation membranes | A series of ladder copolymers were synthesized. The presence of the -CF3 group enhanced polymer solubility. These PIMs exhibited high fractional free volumes and good gas permeability, with the pendent phenylsulfone groups acting to reduce gas permeability and increase selectivity. canada.caresearchgate.net |
| Fluorinated Copolymers | 1-Benzyl-5-methyl-3-hydroxymethyl-pyrazole grafted onto poly(chlorotrifluoroethylene-alt-2-iodoethyl vinyl ether) | Proton-conducting membranes for fuel cells | The resulting copolymers were thermally stable up to 200 °C and showed proton conductivity at 180 °C under anhydrous conditions. They also displayed a wide electrochemical stability domain. researchgate.net |
| Polyamides | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) derivatives | High-performance polymers | Semi-linear pyrazole-containing polyamides were synthesized with good molecular weight. Thermogravimetric analysis showed high thermal stability (up to 230°C for the homopolymer). ias.ac.in |
Future Directions in the Chemistry of 3 Bromo 1 Trifluoromethyl 1h Pyrazole
Development of Novel and Sustainable Synthetic Routes
The demand for efficient and environmentally benign methods for the synthesis of 3-bromo-1-trifluoromethyl-1H-pyrazole and its derivatives is a major focus. Current strategies often involve multistep sequences that can be resource-intensive. Future efforts are directed towards streamlining these processes.
Key areas of development include:
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation significantly improves efficiency. For instance, visible light-catalyzed tandem reactions have emerged as a powerful tool for constructing 1,3,5-trisubstituted pyrazoles. Similarly, one-pot, three-step protocols are being developed for the synthesis of complex pyrazole-containing structures from bromo-trifluoromethyl-pyrazole precursors. researchgate.net
Green Chemistry Approaches: The use of sustainable reagents and reaction conditions is paramount. A notable example is the development of a self-catalyzed phototandem trifluoromethylation/cyclization using trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), which acts as both the CF₃ radical source and an internal oxidant, thereby simplifying the reaction system and reducing waste. acs.org The exploration of water as a solvent and the use of biodegradable materials are also gaining traction.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been successfully demonstrated using flow reactors for lithiation reactions. acs.orgenamine.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Visible Light-Catalyzed Tandem Reactions | Uses light as an energy source to promote sequential reactions in a single pot. | Mild conditions, high efficiency, reduced waste. researchgate.net |
| One-Pot Multistep Protocols | Combines multiple transformations (e.g., cross-coupling, desilylation, cycloaddition) without isolating intermediates. | Time and resource-efficient, increased overall yield. researchgate.net |
| Self-Catalyzed Phototandem Cyclization | Utilizes a reagent that serves dual roles (e.g., radical source and oxidant) under photochemical conditions. | Simplified reaction setup, catalyst-free, greener process. acs.org |
| Flow Reactor Synthesis | Employs continuous flow systems for chemical reactions. | Enhanced safety, scalability, and process control. acs.orgenamine.net |
Exploration of Unconventional Reactivity Patterns
Moving beyond standard cross-coupling and nucleophilic substitution reactions, researchers are investigating more novel ways to manipulate the this compound scaffold.
Future explorations are likely to focus on:
Site-Selective Functionalization: The concept of "switchable reactivity" allows for the targeted functionalization of different positions on the pyrazole (B372694) ring by carefully selecting reagents and reaction conditions. researchgate.net For example, depending on the base used, deprotonation can be directed to either the C4-position or the N-substituent. researchgate.net
Directed Metalation: Techniques like directed ortho-metalation (DoM) can be used to introduce functional groups at specific positions adjacent to the existing substituents. acs.orgenamine.net This strategy offers a powerful way to build molecular complexity in a controlled manner.
Solvent-Controlled Reactivity: The choice of solvent can have a profound impact on the outcome of a reaction. For example, the oxidation of intermediate pyrazolines can lead to either fully substituted pyrazoles or deacylated products depending on whether the reaction is performed in DMSO or hexane (B92381), respectively. acs.orgacs.org
Computational Chemistry and Mechanistic Studies on Functionalization Pathways
A deeper, molecular-level understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. Computational chemistry is an increasingly indispensable tool in this endeavor.
Future research will likely involve:
Density Functional Theory (DFT) Calculations: DFT studies can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity. researchgate.net For instance, DFT calculations have successfully justified the regioselectivity observed in the N-alkylation of 3-substituted pyrazoles. researchgate.net
Mechanistic Probes: Combining computational studies with experimental mechanistic investigations, such as kinetic analysis and the use of isotope labeling, can provide a comprehensive picture of how a reaction proceeds. This knowledge is vital for overcoming challenges such as the difficult Sonogashira cross-coupling reactions reported for some trifluoromethylated pyrazoles. researchgate.netmdpi.com
Predictive Modeling: As more data becomes available, machine learning and AI-driven models could be developed to predict the outcome of reactions involving the this compound core, accelerating the discovery of new transformations.
| Computational Tool/Method | Application in Pyrazole Chemistry | Research Finding |
| Density Functional Theory (DFT) | Justifying regioselectivity of N-substitution reactions. | Steric effects were found to be a consistent factor in determining the regiochemistry of major products. researchgate.net |
| Molecular Docking Simulations | Understanding binding interactions of pyrazole derivatives with biological targets. | Supported experimental findings on the therapeutic potential of pyrazolyl–thiazole derivatives. nih.gov |
| Mechanistic Studies | Elucidating reaction pathways, such as copper-mediated oxidative coupling. | A plausible pathway involving an acyl fluoride (B91410) intermediate was proposed for the synthesis of α-ketoamides. acs.org |
Expanding the Scope of Cascade and Multicomponent Reactions Incorporating the Pyrazole Core
Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the rapid construction of complex molecules from simple starting materials in a single step. mdpi.com The this compound scaffold is an ideal candidate for incorporation into such reactions.
Future directions include:
Novel MCRs: Designing new MCRs that incorporate the this compound unit to generate diverse libraries of bioactive compounds. mdpi.com The Ugi MCR, for example, has been used to create hybrid molecules containing both pyrazole and isoquinolone scaffolds. mdpi.com
Cascade Cyclizations: Developing novel cascade reactions that build additional rings onto the pyrazole core. nih.gov For example, copper-catalyzed cascade reactions of α-diazocarbonyl compounds have been used to construct pyrazolyl aliphatic sulfonyl fluorides. rsc.org Visible-light-induced radical cascade trifluoromethylation/cyclization is another promising strategy for creating polycyclic aza-heterocycles. researchgate.net
Stereoselective Variants: Developing enantioselective or diastereoselective versions of these reactions to control the three-dimensional architecture of the resulting molecules, which is often critical for biological activity.
Strategic Design for Enhanced Synthetic Utility and Modular Synthesis
The ultimate goal is to leverage the unique properties of this compound to create functional molecules with enhanced utility. This requires a strategic approach to its incorporation into larger, more complex structures.
Key strategies for the future include:
Development of Versatile Building Blocks: Transforming the bromo- and trifluoromethyl-substituted pyrazole into a wider array of functionalized building blocks, such as aldehydes, carboxylic acids, boronic esters, and sulfonyl chlorides, which can then be used in a variety of subsequent reactions. acs.orgenamine.net
Modular Synthesis: Designing synthetic routes that allow for the easy and systematic variation of different parts of the molecule. This "modular" approach is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The use of the pyrazole core in one-pot, multi-step syntheses of polysubstituted triazoles is an example of this strategy. researchgate.netmdpi.com
Bioisosteric Replacement: Strategically replacing other heterocyclic or aromatic rings in known bioactive molecules with the this compound core. This can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel biological activities. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-Bromo-1-trifluoromethyl-1H-pyrazole?
The synthesis typically involves halogenation and trifluoromethylation steps. For example, one route starts with a pyrazole precursor, such as 3-fluoro-2-formylpyridine, which undergoes cyclization with hydrazine hydrate to form the pyrazole core. Subsequent bromination using hydrobromic acid (HBr) introduces the bromine substituent. Trifluoromethyl groups can be introduced via reactions with trifluoromethyl chloride under alkaline conditions . Key parameters include reaction temperature (e.g., 110°C for cyclization) and stoichiometric ratios (e.g., 8.0 equivalents of hydrazine), which influence yield and purity.
Basic: How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in F NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% theoretical values.
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(dba)) enhance coupling efficiency in trifluoromethylation steps .
- Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates, while EtOAc aids in extraction .
- Temperature Control : Lower temperatures (e.g., 0°C) during bromination reduce side reactions. Evidence shows adjusting reaction time from 3 to 16 hours increased yields from 29% to 88% in multi-step syntheses .
Advanced: How can researchers resolve spectral data contradictions arising from structurally similar brominated pyrazoles?
Contradictions often stem from regioisomers or halogen proximity effects. Solutions include:
- 2D NMR : NOESY or HSQC experiments differentiate substituent positions by correlating spatial or through-bond interactions .
- Computational Modeling : Density Functional Theory (DFT) predicts C chemical shifts to distinguish between isomers .
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns molecular geometry. SHELX software is widely used for refinement .
Advanced: What safety protocols are critical when handling this compound?
Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethyl chloride) .
- Storage : Keep in airtight containers at ≤25°C, away from ignition sources. Spills should be neutralized with sodium bicarbonate .
Advanced: What techniques are recommended for determining the crystal structure of this compound?
- X-ray Diffraction : Single-crystal analysis with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. SHELXL refines structures to R-factors < 0.05 .
- Powder XRD : Assesses phase purity by matching experimental patterns to simulated data.
- Thermogravimetric Analysis (TGA) : Confirms thermal stability prior to crystallography .
Advanced: How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing effect of the -CF group:
- Activates Halogens : Enhances bromine’s leaving ability in Suzuki-Miyaura couplings.
- Directs Electrophilic Substitution : Positions incoming groups meta to the trifluoromethyl moiety.
- Stabilizes Intermediates : Reduces decomposition during palladium-catalyzed reactions .
Advanced: What computational tools aid in predicting the biological activity of this compound derivatives?
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to target proteins (e.g., kinases) .
- QSAR Models : Relate substituent electronegativity (e.g., -Br vs. -Cl) to antibacterial or antitumor activity .
- ADMET Prediction (SwissADME) : Estimates pharmacokinetic properties like bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
